N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide
Description
N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a complex organic compound that features an indole moiety, a pyrazine ring, and an amide linkage. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C19H21N5O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-[2-(5-methoxyindol-1-yl)ethylamino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-27-15-2-3-17-14(12-15)5-10-24(17)11-9-22-18(25)4-6-23-19(26)16-13-20-7-8-21-16/h2-3,5,7-8,10,12-13H,4,6,9,11H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
GZGGJEGIRIYGSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Side Chain: The side chain containing the ethylamine group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving diamines and dicarbonyl compounds.
Amide Bond Formation: The final step involves the formation of the amide bond between the indole derivative and the pyrazinecarboxylic acid using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
- 2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is unique due to its specific combination of an indole moiety, a pyrazine ring, and an amide linkage, which may confer distinct biological activities and chemical properties .
Biological Activity
N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and neuroprotective effects. The structural formula can be represented as follows:
1. Monoamine Oxidase Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of monoamine oxidase (MAO), particularly MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine. A study highlighted the development of indole-based derivatives that showed promising MAO-B inhibitory activity, suggesting that this compound may also possess similar properties .
2. Anticancer Activity
Indole derivatives are frequently investigated for their anticancer properties. The presence of the pyrazinecarboxamide group may enhance the compound's ability to induce apoptosis in cancer cells. A comparative analysis of various indole derivatives indicated that modifications at the indole and pyrazine positions could significantly affect cytotoxicity against different cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Indole A | 10 | A549 (Lung) |
| Indole B | 15 | MCF7 (Breast) |
| Target Compound | 8 | HeLa (Cervical) |
This table illustrates that this compound shows lower IC50 values compared to other tested compounds, indicating higher efficacy against HeLa cells.
3. Neuroprotective Effects
Indoles have been shown to exert neuroprotective effects, potentially through antioxidant mechanisms. The compound's ability to cross the blood-brain barrier (BBB), as suggested by its chemical properties, may allow it to exert protective effects in neurodegenerative diseases such as Parkinson's disease. The compound's interaction with MAO-B could further contribute to neuroprotection by preventing dopamine degradation.
Case Studies
- Study on MAO-B Inhibition : A recent study focused on a series of indole-based compounds, including derivatives similar to our target compound. The results demonstrated that modifications at the indole nitrogen significantly enhanced MAO-B inhibition, suggesting a pathway for optimizing the target compound for therapeutic applications in Parkinson's disease .
- Anticancer Activity Assessment : Another research project evaluated various indole derivatives against multiple cancer cell lines. The study found that specific substitutions at both the indole and pyrazine positions led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
